Nickel dibromate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

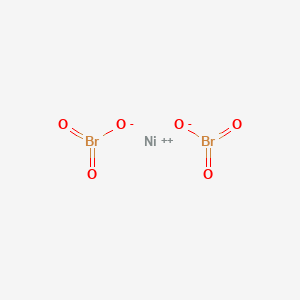

Nickel dibromate, also known as this compound, is a useful research compound. Its molecular formula is Br2NiO6 and its molecular weight is 314.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Nickel dibromate is recognized for its effectiveness as a catalyst in several organic transformations:

- Synthesis of Organic Compounds : this compound is utilized in the synthesis of hindered diarylmethanols and benzylic alcohols through reactions involving aryl halides and aldehydes. This process often employs a reducing agent like zinc to facilitate the reaction.

- Cross-Coupling Reactions : The compound is also involved in cross-coupling reactions, such as the decarboxylative arylation of oxo acids and acylation of ethers. These reactions are crucial in forming complex organic molecules used in pharmaceuticals and fine chemicals .

Material Science

This compound plays a significant role in material science, particularly in the development of advanced materials:

- Superconductors and Magnetic Materials : Due to its unique electronic properties, this compound is investigated for its potential use in superconductors and magnetic materials. The compound's ability to form stable complexes enhances its utility in these applications .

- Electroplating : this compound is employed in electroplating processes to deposit nickel coatings on various substrates. This application is vital for improving corrosion resistance and wear properties in automotive and aerospace components .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent:

- Detection and Quantification : It aids in the detection and quantification of various substances, which is essential for quality control in pharmaceuticals. Its role as a reagent enhances the accuracy of analytical methods used in laboratories .

Biochemical Research

This compound is also significant in biochemical studies:

- Role in Biological Systems : Research involving nickel's role in biological systems has highlighted its importance in enzyme activity. Studies are ongoing to explore potential therapeutic applications related to nickel compounds, including this compound .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

- A study published by Banerjee et al. (2022) investigated the synthesis of di- and polynuclear lead(II) salen complexes using nickel(II) bromide as a precursor, emphasizing the structural features and potential applications of these complexes .

- Research conducted by Meehan et al. (2021) focused on the synthesis and magnetic properties of nickel(II) bromide trihydrate complexes, showcasing their relevance in material science applications .

Análisis De Reacciones Químicas

Hydration and Adduct Formation

NiBr₂ exhibits Lewis acid behavior, readily forming hydrates and adducts with Lewis bases. The anhydrous form (yellow-brown) dissolves in water to produce hexahydrate [NiBr₂(H₂O)₆], which adopts an octahedral geometry . Adducts with ligands such as glyme (glycol ether) enhance catalytic activity in organic transformations compared to analogous chloride complexes .

Oxidative Addition Mechanisms

NiBr₂ participates in oxidative addition with organohalides, critical for forming active Ni⁰ intermediates in catalysis:

-

Alkyl Bromides : Oxidative addition is rapid and non-rate-determining, enabling chain-walking mechanisms in migratory coupling reactions .

-

Aryl Halides : DFT studies suggest competing pathways (SₙAr-type oxidative addition vs. halide abstraction) depending on ligand environment .

Example Reaction :

Ni PMe +Ar X→ Ni Ar X PMe (X Cl Br I)

Regioselectivity: 87% preference for 1,4-dichlorobenzene in Ni⁰-mediated C–Cl activation .

Reactivity with Acids

NiBr₂ reacts with strong acids (e.g., H₂SO₄) to release HBr gas, posing safety hazards :

NiBr +H SO →NiSO +2HBr↑

Safety Note: Chronic exposure linked to carcinogenicity; irritant to skin/respiratory systems .

Comparative Reactivity with Other Nickel Halides

| Property | NiBr₂ | NiCl₂ | NiI₂ |

|---|---|---|---|

| Hydrate Color | Blue-green (hexahydrate) | Green (hexahydrate) | Blue (hexahydrate) |

| Melting Point | 963°C | 1,009°C | 797°C |

| Catalytic Efficiency | Higher in cross-coupling | Moderate | Lower |

Propiedades

Número CAS |

14550-87-9 |

|---|---|

Fórmula molecular |

Br2NiO6 |

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

nickel(2+);dibromate |

InChI |

InChI=1S/2BrHO3.Ni/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

Clave InChI |

XCCVZTSVSXTDDO-UHFFFAOYSA-L |

SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |

SMILES canónico |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |

Key on ui other cas no. |

14550-87-9 |

Sinónimos |

hexaaquanickel(II) bromate nickel bromate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.